

# Spectroscopic Profile of 3-Methoxyphenoxyacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methoxyphenoxyacetic acid

Cat. No.: B1294339

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxyphenoxyacetic acid** (CAS No: 2088-24-6), a key organic compound with applications in pharmaceutical and chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Methoxyphenoxyacetic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.20	Triplet	1H	Ar-H
~6.75	Multiplet	3H	Ar-H
~4.65	Singlet	2H	-O-CH <sub>2</sub> -
~3.78	Singlet	3H	-OCH <sub>3</sub>

**<sup>13</sup>C NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~171	C=O
~160	Ar-C-O
~158	Ar-C-OCH <sub>3</sub>
~130	Ar-CH
~108	Ar-CH
~107	Ar-CH
~102	Ar-CH
~65	-O-CH <sub>2</sub> -
~55	-OCH <sub>3</sub>

Note: The NMR data presented is predicted based on the analysis of structurally similar compounds and standard chemical shift tables. Experimental values may vary slightly.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
3050-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1760-1690	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium to Strong	C=C stretch (Aromatic ring)
1250-1200	Strong	C-O stretch (Aryl ether)
1150-1050	Strong	C-O stretch (Alkyl ether)
950-910	Medium, Broad	O-H bend (Carboxylic acid)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
182	~85	[M] <sup>+</sup> (Molecular Ion)
137	~100	[M - COOH] <sup>+</sup>
109	Moderate	[M - COOH - CO] <sup>+</sup> or [C <sub>7</sub> H <sub>9</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The mass spectrometry data is based on Electron Ionization (EI) and represents a plausible fragmentation pattern. The base peak is assigned a relative intensity of 100%.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Methoxyphenoxyacetic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl<sub>3</sub>) or

Deuterated Dimethyl Sulfoxide (DMSO-d<sub>6</sub>), in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: -2 to 14 ppm.
  - Acquisition Time: 3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64, depending on sample concentration.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- A small amount of **3-Methoxyphenoxyacetic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The homogenous mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is first recorded.
  - The KBr pellet containing the sample is then placed in the sample holder.
  - The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

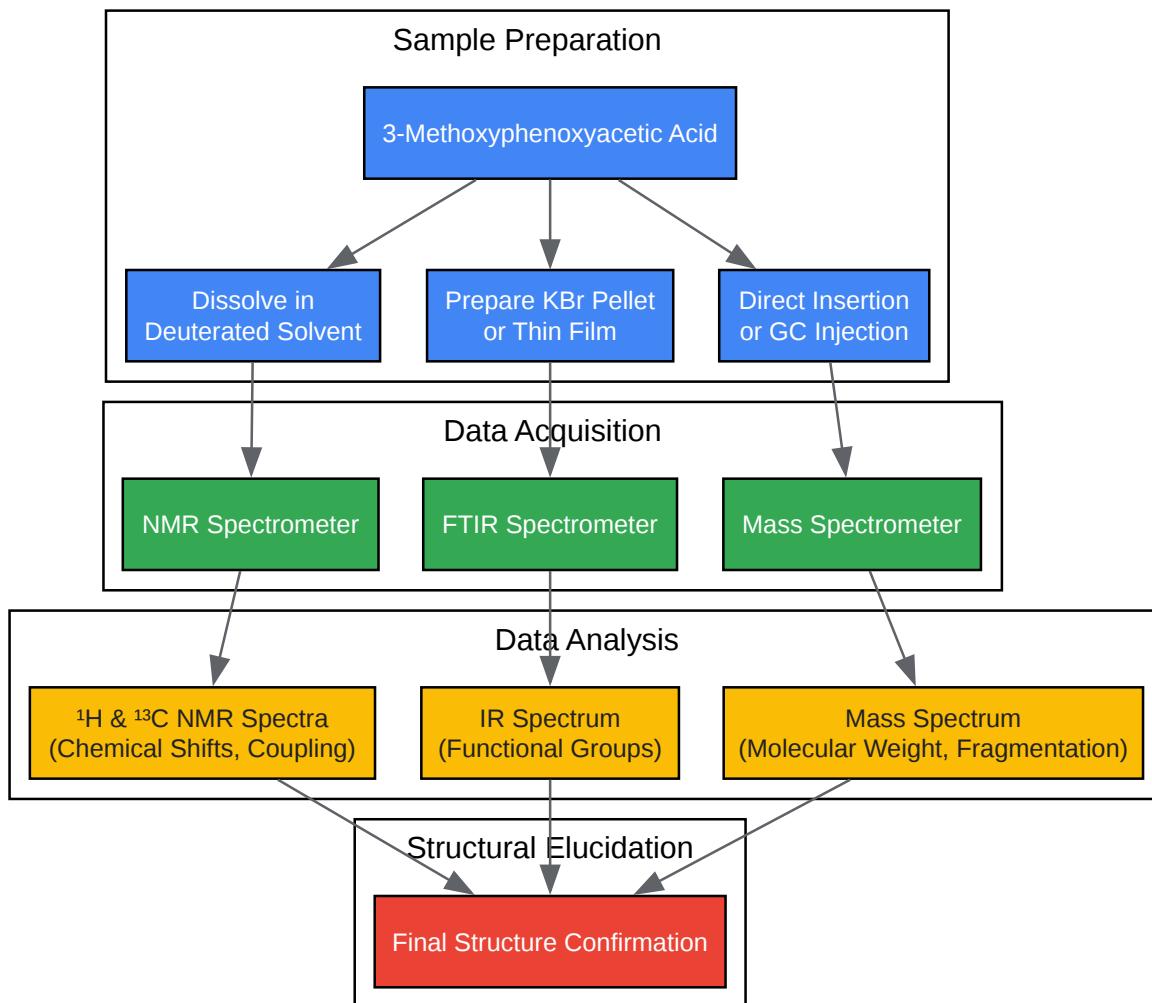
- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.
- Instrumentation: An Electron Ionization (EI) mass spectrometer is used.
- Ionization and Fragmentation:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.

- The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and subsequent fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus  $m/z$ .

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methoxyphenoxyacetic acid**.



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Caption: General workflow for spectroscopic analysis.

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